molecular formula C5H2Cl2N2O3 B13150473 2,3-Dichloro-4-nitropyridine1-oxide

2,3-Dichloro-4-nitropyridine1-oxide

Cat. No.: B13150473
M. Wt: 208.98 g/mol
InChI Key: YWYHUPOAZIDLNJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitropyridine1-oxide is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-nitropyridine1-oxide typically involves the nitration of pyridine derivatives followed by chlorination. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by chlorination using phosphorus trichloride to introduce chlorine atoms at the 2 and 3 positions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-nitropyridine1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-4-nitropyridine1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitropyridine1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The exact pathways and molecular targets depend on the specific application and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C5H2Cl2N2O3

Molecular Weight

208.98 g/mol

IUPAC Name

2,3-dichloro-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2Cl2N2O3/c6-4-3(9(11)12)1-2-8(10)5(4)7/h1-2H

InChI Key

YWYHUPOAZIDLNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C(=C1[N+](=O)[O-])Cl)Cl)[O-]

Origin of Product

United States

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